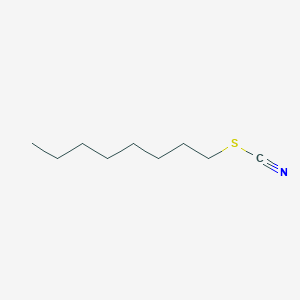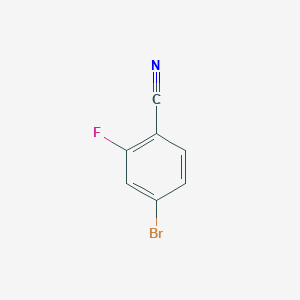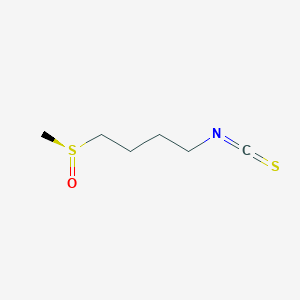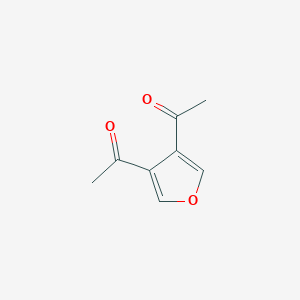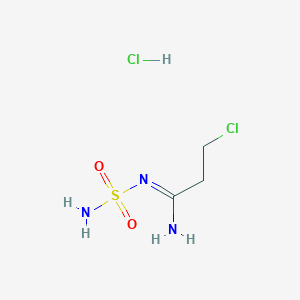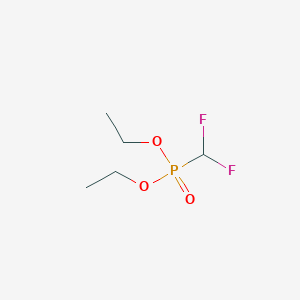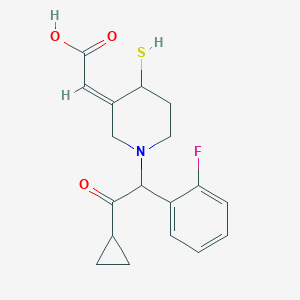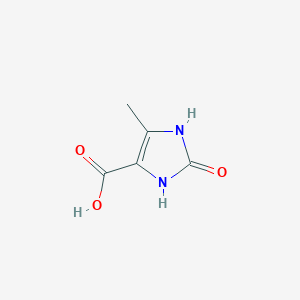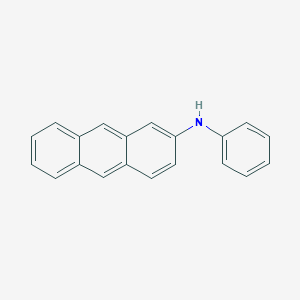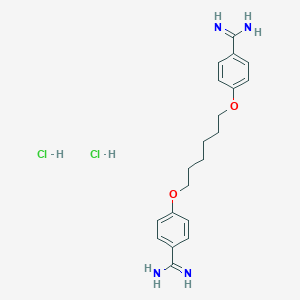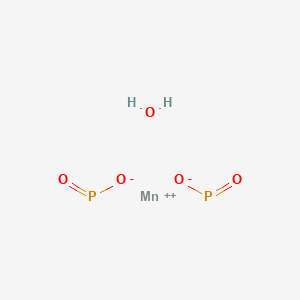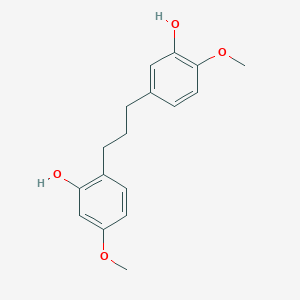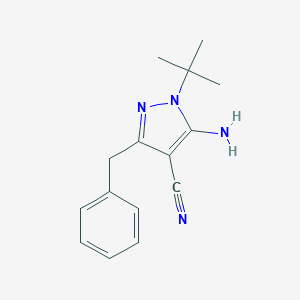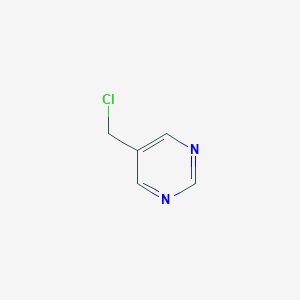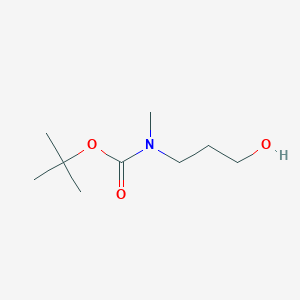
叔丁基 3-羟基丙基甲基氨基甲酸酯
描述
“tert-Butyl 3-hydroxypropylmethylcarbamate” is a protected amine . It may be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent was characterized by 1H-NMR, FT-IR, and mass spectroscopy .科学研究应用
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acid residues.
- Method : The tert-butyl (3-hydroxypropyl)carbamate is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Results : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Field : Organic Chemistry
- Application : Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in organic synthesis.
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Synthesis of Dipeptides
Synthesis of N-Boc-protected Anilines
- Field : Biochemistry
- Application : This compound is used as a difunctional reagent in the synthesis of phosphatidyl ethanolamines and ornithine .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The results or outcomes obtained were not specified in the source .
- Field : Biotechnology
- Application : The tert-butyl group, which is part of the structure of tert-Butyl 3-hydroxypropylmethylcarbamate, has been highlighted for its unique reactivity pattern and its possible application in biocatalytic processes .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The results or outcomes obtained were not specified in the source .
Synthesis of Phosphatidyl Ethanolamines and Ornithine
Use in Biocatalytic Processes
- Field : Organic Chemistry
- Application : The tert-butyl group, which is part of the structure of tert-Butyl 3-hydroxypropylmethylcarbamate, has been highlighted for its unique reactivity pattern and its possible application in chemical transformations .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The results or outcomes obtained were not specified in the source .
- Field : Industrial Chemistry
- Application : Tert-Butyl alcohol, which can be derived from tert-Butyl 3-hydroxypropylmethylcarbamate, is used as a solvent, ethanol denaturant, paint remover ingredient, and gasoline octane booster and oxygenate .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The results or outcomes obtained were not specified in the source .
Use in Chemical Transformations
Use as a Solvent
属性
IUPAC Name |
tert-butyl N-(3-hydroxypropyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)10(4)6-5-7-11/h11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGLBUZZTLPCOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438874 | |
| Record name | tert-Butyl (3-hydroxypropyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-hydroxypropylmethylcarbamate | |
CAS RN |
98642-44-5 | |
| Record name | tert-Butyl (3-hydroxypropyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

